3,3,3-Trifluoropropanal

Übersicht

Beschreibung

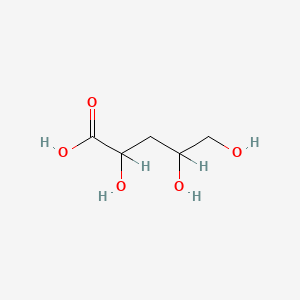

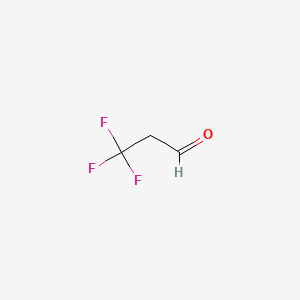

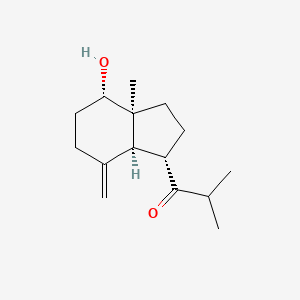

3,3,3-Trifluoropropanal is a chemical compound with the molecular formula C3H3F3O. It is an aldehyde that is widely used in scientific research applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

3,3,3-Trifluoropropanal: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich bei der Synthese von Dialkyl-Acetalen, die eine wichtige Rolle beim Schutz von Aldehydgruppen während komplexer chemischer Reaktionen spielen . Die atomökonomische Synthese dieser Acetale aus 3,3,3-Trifluorpropen unter Verwendung von Pd/C-Katalyse ist eine bemerkenswerte Anwendung und bietet eine neuartige und effiziente Methode zur Herstellung funktioneller CF3-haltiger Verbindungen .

Pharmazeutische Industrie

Im pharmazeutischen Sektor dient This compound als Zwischenprodukt für die Synthese verschiedener Arzneimittel. Seine Integration in Arzneimittelmoleküle kann deren metabolische Stabilität verbessern und ihre Fähigkeit zur Durchdringung biologischer Membranen aufgrund der einzigartigen Eigenschaften der Trifluormethylgruppe verstärken .

Agrochemisches Gebiet

Die Rolle der Verbindung in der agrochemischen Industrie umfasst die Entwicklung von Pestiziden und Düngemitteln. Nanomaterialien und Nanotechnologie verwenden This compound-Derivate, um Agrochemikalien effizienter zu liefern, mit dem Ziel, die Bioverfügbarkeit zu erhöhen und die Umweltbelastung zu reduzieren .

Farbstoffgebiet

Im Farbstoffbereich wird This compound als Baustein für die Synthese komplexer Farbstoffmoleküle verwendet. Seine einzigartigen chemischen Eigenschaften können zur Herstellung von Farbstoffen mit verbesserter Stabilität und Lichtechtheit beitragen .

Industrielle Anwendungen

Industriell wird This compound zur Herstellung verschiedener fluorierter Verbindungen verwendet, die in einer Vielzahl von Anwendungen eingesetzt werden, darunter Kältemittel, Feuerlöschmittel und Polymere .

Wissenschaftliche Forschung

Wissenschaftliche Forschungsstudien befassen sich oft mit den thermischen Eigenschaften und Zersetzungsmechanismen von This compound-Derivaten. Diese Studien tragen zu einem besseren Verständnis des Verhaltens der Verbindung unter verschiedenen Bedingungen und ihrer potenziellen Anwendungen in neuen Technologien bei .

Safety and Hazards

3,3,3-Trifluoropropanal is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with care to avoid breathing dust, fume, gas, mist, vapors, or spray . Personal protective equipment should be used and hands should be washed thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

3,3,3-trifluoropropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMIEQASUFFADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073189 | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-40-2 | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 3,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3,3,3-Trifluoropropanal in synthetic chemistry?

A1: this compound serves as a valuable building block for synthesizing various fluorinated compounds. [] Its reactivity as an aldehyde enables it to participate in a range of carbon-carbon bond-forming reactions. [, ] One notable application is the synthesis of this compound dialkyl acetals, achieved through a palladium/carbon-catalyzed acetalization reaction with 3,3,3-trifluoropropene. [, ] This atom-economical approach offers an efficient route to these valuable fluorinated building blocks.

Q2: Can you describe a specific synthetic route for producing this compound?

A2: One method involves the DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78°C to produce an aluminum acetal intermediate. [, ] Allowing this intermediate to warm to 0°C induces decomposition, yielding this compound. This aldehyde can then be directly used in subsequent reactions without isolation. [, ]

Q3: Are there any alternative methods for synthesizing this compound?

A3: Yes, another approach involves the reaction of 1,1,1-trifluorotrichloroethane with N,N-dimethylformamide and zinc powder. [] This reaction produces 2,2-dichloro-3- dimethylamino-1,1,1-trifluoro-3-trimethylsilyloxypropane. Subsequent treatment with concentrated sulfuric acid yields this compound. [] This method provides a purity exceeding 95% with a yield of approximately 53.3% after distillation. []

Q4: How has this compound been structurally characterized?

A4: The structure of this compound has been confirmed using various spectroscopic techniques. These include 1H NMR, IR spectroscopy, and GC-MS. [] Additionally, ab initio calculations have been employed to determine its vibrational frequencies, potential functions of internal rotations, and predict its vibrational infrared and Raman spectra. []

Q5: What is known about the thermal decomposition of molecules similar to this compound?

A5: Studies on 2,3-epoxy-1,1,1-trifluoropropane, a structurally related epoxide, reveal that it undergoes unimolecular decomposition at high temperatures (677–741 K). [] The primary products of this decomposition are 1,1,1-trifluoropropanone and this compound. [] Interestingly, replacing a methyl group with a trifluoromethyl group on the oxirane ring appears to strengthen the adjacent C—O bond while having minimal impact on the opposing C—O bond. []

Q6: Is there any information on the photolysis of this compound?

A6: Research has investigated the photolysis of this compound at 248 nm using cavity ring-down spectroscopy (CRDS). [] This study, conducted alongside investigations on acroleine photolysis, aimed to determine the quantum yields of these processes. [] While specific data on this compound's photolysis products and quantum yields wasn't detailed in the provided abstracts, the research highlights the importance of understanding the atmospheric degradation pathways of fluorinated aldehydes like this compound, which can originate from the breakdown of hydrofluorocarbons (HFCs). []

Q7: Are there any established methods for synthesizing 3,3,3-trifluoropropanoic acid from this compound?

A7: Yes, a convenient method utilizes this compound dimethyl acetal as a starting material. [, ] Hydrolytic oxidation of this acetal provides a route to 3,3,3-trifluoropropanoic acid. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

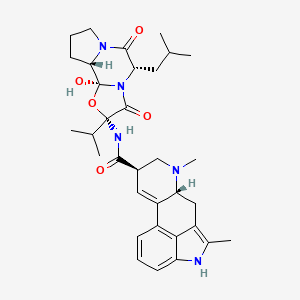

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)

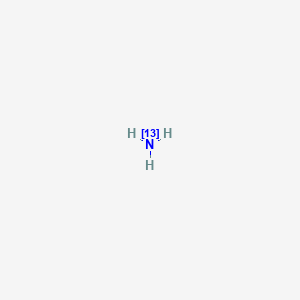

![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)